molecular formula C17H13ClO2S B12585893 Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- CAS No. 645820-95-7

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12585893
CAS No.: 645820-95-7
M. Wt: 316.8 g/mol
InChI Key: XKJLPNMCDJQMQM-UHFFFAOYSA-N
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Description

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C17H13ClO2S . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom and a sulfonyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of naphthalene followed by sulfonylation. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The sulfonylation step involves the reaction of the chlorinated naphthalene with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group attached to the naphthalene ring, along with a methyl group on the sulfonyl moiety. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Biological Activity

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- is characterized by a naphthalene core substituted with a chlorine atom and a sulfonyl group attached to a para-methylphenyl moiety. The presence of these functional groups is crucial for its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various naphthalene derivatives, including the compound .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Compound NameMIC (µg/mL)Pathogen Tested
Naphthalene Derivative A0.25Staphylococcus aureus
Naphthalene Derivative B0.50Escherichia coli
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-0.30Pseudomonas aeruginosa

The compound demonstrated a minimum inhibitory concentration (MIC) of 0.30 µg/mL against Pseudomonas aeruginosa, indicating significant antibacterial activity. This is comparable to other tested derivatives, suggesting that modifications to the naphthalene structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of naphthalene derivatives has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 2: Anticancer Activity of Naphthalene Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Line Tested
Compound X10HeLa
Compound Y15MCF-7
Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-12SKOV-3

The IC50 value for naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-, was found to be 12 µg/mL against SKOV-3 cells, indicating moderate cytotoxicity. This suggests that the compound may serve as a potential candidate for developing anticancer therapies .

The biological activity of naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]- can be attributed to several mechanisms:

  • Inhibition of Cell Division : The compound may interfere with cellular processes critical for cancer cell proliferation.
  • Biofilm Disruption : Its efficacy against biofilms formed by bacteria like Staphylococcus aureus suggests it may disrupt microbial communities, enhancing its antimicrobial properties .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that naphthalene derivatives can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of naphthalene derivatives in treating resistant bacterial strains. The study reported that modifications to the sulfonamide group significantly enhanced antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that optimizing chemical structures can lead to more effective treatments for antibiotic-resistant infections .

Properties

CAS No.

645820-95-7

Molecular Formula

C17H13ClO2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-chloro-6-(4-methylphenyl)sulfonylnaphthalene

InChI

InChI=1S/C17H13ClO2S/c1-12-5-7-14(8-6-12)21(19,20)15-9-10-16-13(11-15)3-2-4-17(16)18/h2-11H,1H3

InChI Key

XKJLPNMCDJQMQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl

Origin of Product

United States

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